3-(4-Bromophenoxy)piperidine
Overview
Description
3-(4-Bromophenoxy)piperidine is an organic compound with the molecular formula C11H14BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)piperidine typically involves the reaction of 4-bromophenol with piperidine. One common method includes the use of a base such as sodium hydride to deprotonate the 4-bromophenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenoxy piperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a phenoxy ketone .
Scientific Research Applications
3-(4-Bromophenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Bromophenoxy)piperidine exerts its effects involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenoxy)piperidine: Similar in structure but with the bromophenoxy group attached at a different position on the piperidine ring.
3-(4-Chlorophenoxy)piperidine: Contains a chlorine atom instead of a bromine atom, leading to different chemical properties and reactivity.
3-(4-Methoxyphenoxy)piperidine: Contains a methoxy group, which affects its electronic properties and reactivity.
Uniqueness
3-(4-Bromophenoxy)piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The specific positioning of the bromophenoxy group on the piperidine ring also contributes to its unique chemical behavior and applications .
Properties
IUPAC Name |
3-(4-bromophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGPKBGDUAIXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647908 | |
Record name | 3-(4-Bromophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-44-9 | |
Record name | 3-(4-Bromophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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